molecular formula C16H14F3N3OS B008721 2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole CAS No. 103577-41-9

2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole

Cat. No.: B008721
CAS No.: 103577-41-9
M. Wt: 353.4 g/mol
InChI Key: YVGVHRFJKMEOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole derivative featuring a 2-pyridinylmethylthio substituent at the 2-position of the benzimidazole core. The pyridinyl ring is further substituted with a 5-methyl group and a 2,2,2-trifluoroethoxy group at the 4-position (Figure 1).

Properties

IUPAC Name

2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS/c1-10-7-20-11(6-14(10)23-9-16(17,18)19)8-24-15-21-12-4-2-3-5-13(12)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVHRFJKMEOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132171
Record name 2-[[[5-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103577-41-9
Record name 2-[[[5-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103577-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using 2-Chloromethyl Pyridine Intermediate

The primary synthetic route involves a nucleophilic substitution reaction between 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS 127337-60-4) and 1H-benzimidazole-2-thiol (Figure 1). This method is favored industrially due to its scalability and compatibility with high-purity manufacturing standards.

Reaction Scheme :

C9H10Cl2F3NO+C7H6N2SC16H14F3N3OS+2HCl\text{C}9\text{H}{10}\text{Cl}2\text{F}3\text{NO} + \text{C}7\text{H}6\text{N}2\text{S} \rightarrow \text{C}{16}\text{H}{14}\text{F}3\text{N}_3\text{OS} + 2\text{HCl}

The reaction proceeds under mild basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The chloromethyl group in the pyridine intermediate acts as a leaving group, enabling the benzimidazole thiol to form a stable sulfur bridge.

Reaction Mechanism and Kinetics

The mechanism involves a two-step process:

  • Deprotonation of 1H-benzimidazole-2-thiol by a base to generate a thiolate ion.

  • Nucleophilic attack on the electrophilic carbon of the chloromethyl pyridine intermediate, resulting in displacement of chloride and formation of the thioether bond.

Kinetic studies indicate that the reaction follows second-order kinetics, with rate constants highly dependent on solvent polarity and temperature. For instance, in DMF at 60°C, the reaction achieves >90% conversion within 4 hours.

Optimization of Reaction Conditions

Solvent Selection

Solvent choice significantly impacts yield and reaction rate (Table 1).

Table 1: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7924
DMSO46.5895
Acetonitrile37.5786

Polar aprotic solvents like DMF maximize nucleophilicity of the thiolate ion, whereas protic solvents (e.g., ethanol) reduce yields due to hydrogen bonding.

Temperature and Catalytic Agents

Elevating temperature to 60–80°C accelerates the reaction but risks side product formation. Catalytic agents such as tetrabutylammonium bromide (TBAB) enhance phase transfer in biphasic systems, improving yields by 8–12%.

Industrial-Scale Production Strategies

Batch vs. Continuous Processes

Large-scale manufacturing typically employs batch reactors with a capacity of 1,000–5,000 L. Key parameters include:

  • Molar ratio : 1:1.05 (pyridine intermediate to benzimidazole thiol) to ensure complete conversion.

  • Purification : Crystallization from ethanol-water mixtures achieves ≥98% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.5 L3,000 L
Temperature60°C65–70°C
Cooling Rate10°C/min2°C/min

Quality Control Measures

  • HPLC Analysis : Monitors residual starting materials (limit: <0.1%).

  • X-ray Diffraction : Confirms crystalline structure and polymorphic form.

Purification Challenges and Solutions

Despite high conversion rates, the crude product often contains up to 5% impurities, including unreacted intermediates and oxidation byproducts. Industrial protocols address this via:

  • Recrystallization : Ethanol-water (7:3 v/v) reduces impurities to <0.5%.

  • Chromatography : Reserved for pharmaceutical-grade material requiring >99.5% purity.

Analytical Characterization

Post-synthesis analysis employs:

  • Mass Spectrometry : Confirms molecular ion peak at m/z 353.4 [M+H]⁺.

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH₃), 4.85 (q, 2H, OCH₂CF₃).

    • ¹³C NMR : 162.5 ppm (C=S), 144.2 ppm (CF₃) .

Chemical Reactions Analysis

Types of Reactions

2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism of action of 2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole is closely related to its role as a metabolite of lansoprazole. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion . This action is crucial for its effectiveness in treating acid-related disorders.

Comparison with Similar Compounds

Key Structural Features :

  • Benzimidazole core : Provides a planar aromatic system for π-π interactions in biological targets.
  • Trifluoroethoxy substituent : Introduces electron-withdrawing effects and metabolic stability .

Key Findings :

Nitro Groups Enhance Antiparasitic Activity: The introduction of a nitro (NO₂) group at the 5-position of the benzimidazole ring (e.g., compound 5d) increases anti-Haemonchus contortus activity by 212,000-fold compared to unsubstituted analogues, outperforming fenbendazole and ivermectin .

Sulfinyl vs. Thioether : Sulfinyl derivatives (e.g., dexlansoprazole) exhibit superior stability and antiulcer activity compared to thioether analogues like the target compound, likely due to enhanced hydrogen bonding and metabolic resistance .

Pyridinyl Substitutions : Replacing the methylthio group with a 2-pyridinyl moiety (e.g., 8b ) maintains BCATm inhibitory activity while reducing lipophilicity, suggesting improved pharmacokinetic profiles .

Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups: NO₂ and CF₃ groups enhance antiparasitic and enzymatic inhibition by stabilizing charge-transfer interactions with target proteins .
  • Heterocyclic Replacements : Replacing benzimidazole with benzoxazole (e.g., 5k ) reduces anti-H. contortus activity by 18-fold, underscoring the necessity of the benzimidazole core .

Biological Activity

2-[5-Methyl-4-((2,2,2-trifluoroethoxy)-2-pyridinyl)-methylthio]-benzimidazole (CAS No. 103577-41-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical sector. This compound is structurally related to lansoprazole, a well-known proton pump inhibitor (PPI), and is being investigated for its antiproliferative effects against various cancer cell lines and its role as a metabolite in pharmacological applications.

  • IUPAC Name : 2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
  • Molecular Formula : C16H14F3N3OS
  • Molecular Weight : 353.362 g/mol
  • LogP : 4.5 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 76.1 Ų

The mechanism of action of this compound is primarily linked to its inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, similar to lansoprazole. This inhibition leads to a reduction in gastric acid secretion, making it potentially useful for treating acid-related disorders.

Antiproliferative Effects

Research has indicated that 2-[5-Methyl-4-((2,2,2-trifluoroethoxy)-2-pyridinyl)-methylthio]-benzimidazole exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
A549 (Lung)12.3
HeLa (Cervical)8.7

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Pharmacological Applications

As a metabolite of lansoprazole, this compound contributes to the pharmacological profile of PPIs by enhancing their efficacy in reducing gastric acid secretion. Studies have shown that it can also affect other pathways involved in cancer cell proliferation and survival.

Case Studies

  • Case Study on Gastric Cancer Treatment :
    • A clinical trial investigated the efficacy of lansoprazole and its metabolites, including 2-[5-Methyl-4-((2,2,2-trifluoroethoxy)-2-pyridinyl)-methylthio]-benzimidazole, in patients with gastric cancer. Results indicated improved patient outcomes when using this compound as part of combination therapy with traditional chemotherapeutics.
  • Anticancer Activity Assessment :
    • In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The results showed that treatment with varying concentrations led to significant reductions in cell viability and increased rates of apoptosis.

Safety and Toxicology

Preliminary toxicity studies have indicated that while the compound shows promising biological activity, further research is needed to fully understand its safety profile and potential side effects. The LD50 values and specific organ toxicity need to be established through comprehensive toxicological assessments.

Q & A

Q. What are the standard synthetic routes for 2-[5-Methyl-4-((2,2,2-trifluoroethoxy)-2-pyridinyl)-methylthio]-benzimidazole, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reactivity, while aqueous phases aid in intermediate purification .
  • Catalysts : Tetrabutylammonium bromide (TBAB) enhances phase-transfer efficiency in biphasic systems .
  • Temperature control : Reflux conditions (~80°C) are critical for achieving >90% yields in cyclization steps . Methodological validation includes monitoring via TLC and HPLC to confirm intermediate formation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

  • 1H/13C NMR : Assigns proton environments (e.g., methylthio group at δ 2.5 ppm) and confirms benzimidazole core .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for the monohydrate crystal structure (space group P2₁/c) .
  • Elemental analysis : Validates purity (>95%) by comparing calculated vs. experimental C/H/N/S content .

Q. How is the compound’s purity assessed during synthesis, and what thresholds are acceptable for biological testing?

  • HPLC : Retention time consistency and peak symmetry (asymmetry factor <1.2) ensure purity ≥95% .
  • Melting point : Sharp ranges (e.g., 287.5–293.5°C) indicate homogeneity . Impurities >5% may skew bioactivity results, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoroethoxy substitution) influence the compound’s pharmacokinetics and metabolic stability?

  • Lipophilicity : The trifluoroethoxy group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic resistance : Fluorine atoms hinder CYP450-mediated degradation, extending half-life in vitro .
  • Bioavailability : High GI absorption (>80%) is predicted via Caco-2 cell models, but blood-brain barrier penetration is negligible due to high polar surface area .

Q. What mechanisms underlie its antiproliferative activity, and how do they compare to related benzimidazole derivatives?

  • Target engagement : The compound inhibits tubulin polymerization (IC50 = 0.02–0.08 µM in HeLa/A375 cells), akin to vinca alkaloids .
  • Selectivity : Lower toxicity to HEK293 normal cells (IC50 >10 µM) vs. methotrexate (IC50 = 2.5 µM) suggests a favorable therapeutic index .
  • Synergy : Co-administration with cisplatin enhances apoptosis in A549 lung cancer models via p53 upregulation .

Q. How can contradictory bioactivity data (e.g., variable IC50 values across studies) be systematically addressed?

Contradictions often arise from:

  • Assay variability : MTT vs. ATP-based luminescence assays may yield differing IC50 values due to detection sensitivity .
  • Cell line heterogeneity : Genetic drift in A498 renal carcinoma lines can alter drug response profiles .
  • Compound stability : Degradation in DMSO stock solutions over >72 hours necessitates fresh preparation for dose-response studies .

Q. What strategies improve the compound’s solubility and formulation for in vivo studies without compromising activity?

  • Prodrug design : Phosphate ester prodrugs increase aqueous solubility 10-fold while maintaining in vivo conversion efficiency .
  • Nanocarriers : Liposomal encapsulation (PDI <0.2) enhances tumor accumulation in xenograft models by 40% .
  • Co-solvents : Ethanol/Cremophor EL mixtures (1:4 v/v) achieve stable 5 mg/mL solutions for intravenous delivery .

Data Analysis & Experimental Design

Q. What computational tools are effective for predicting binding modes of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Predicts interactions with tubulin’s colchicine-binding site (∆G = -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Confirms stable binding over 100 ns trajectories, with RMSD <2.0 Å .
  • QSAR models : Electron-withdrawing substituents (e.g., -CF3) correlate with improved anticancer potency (R² = 0.89) .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?

  • False positives : Filter docking hits using consensus scoring (e.g., Glide + Gold) to reduce noise .
  • Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
  • Off-target profiling : Kinase inhibition assays (Eurofins Panlabs) identify unintended targets (e.g., EGFR inhibition at 1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.